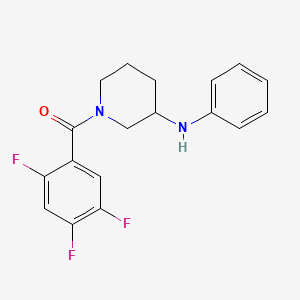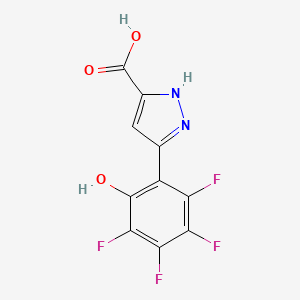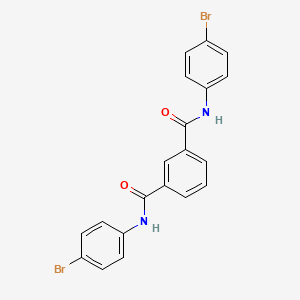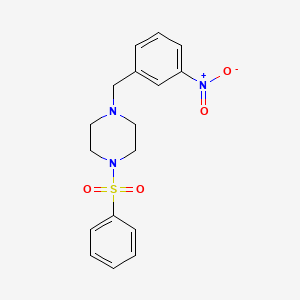![molecular formula C22H32N2O2 B6025434 methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)
methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate, also known as JNJ-7925476, is a synthetic compound that belongs to the class of spirocyclic piperidine derivatives. It was first synthesized by Janssen Pharmaceutica in 2007 and has been extensively studied for its potential use in various scientific research applications.
作用機序
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is primarily located in the brain. The dopamine D2 receptor is involved in the regulation of mood, motivation, and reward, and its dysfunction has been implicated in various psychiatric disorders, including schizophrenia. By blocking the dopamine D2 receptor, this compound is thought to reduce the activity of the dopamine system, which may help to alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of dopamine release in the striatum, a brain region that is involved in the regulation of movement and reward. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to be involved in the development of psychotic symptoms in schizophrenia. In addition, this compound has been shown to have a low affinity for other dopamine receptor subtypes, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
実験室実験の利点と制限
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D2 receptor, which allows for the study of the specific effects of dopamine D2 receptor blockade. It also has a low affinity for other dopamine receptor subtypes, which reduces the risk of off-target effects. However, this compound has several limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental paradigms. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
将来の方向性
There are several future directions for the study of methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate. One potential application is in the treatment of schizophrenia, where it may be used as an adjunct to existing antipsychotic medications. Another potential application is in the study of the dopamine system, where it may be used to elucidate the role of the dopamine D2 receptor in various physiological and pathological processes. Finally, this compound may also be studied for its potential use in other psychiatric disorders, such as bipolar disorder and depression, where dopamine dysregulation has been implicated.
合成法
The synthesis of methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate involves a series of chemical reactions that start with the condensation of 2,4-dichlorobenzoic acid with cyclobutanemethanol. This is followed by the reduction of the resulting ester to the corresponding alcohol, which is then reacted with 7-bromo-1,2,3,4-tetrahydroisoquinoline to form the spirocyclic intermediate. The final step involves the reaction of the intermediate with methyl 4-bromobenzoate to yield this compound.
科学的研究の応用
Methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate has been studied for its potential use in various scientific research applications, including neuroscience, psychiatry, and pharmacology. It has been shown to act as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of schizophrenia, a mental disorder characterized by a range of symptoms, including delusions, hallucinations, and disordered thinking.
特性
IUPAC Name |
methyl 4-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-26-21(25)20-8-6-19(7-9-20)15-24-13-11-22(17-24)10-3-12-23(16-22)14-18-4-2-5-18/h6-9,18H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMPUSWLVBKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3(C2)CCCN(C3)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)

![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)
